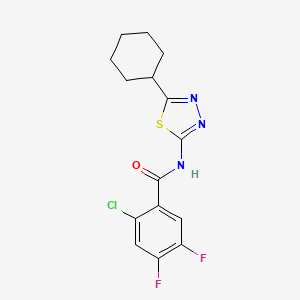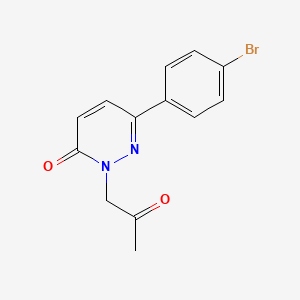
6-bromo-N-(2,6-dimethylphenyl)-8-methyl-2-(2-thienyl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-N-(2,6-dimethylphenyl)-8-methyl-2-(2-thienyl)quinoline-4-carboxamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been studied for its ability to inhibit certain enzymes and receptors, which may have implications in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 6-bromo-N-(2,6-dimethylphenyl)-8-methyl-2-(2-thienyl)quinoline-4-carboxamide involves inhibition of the enzyme PDE4. PDE4 is involved in the breakdown of cyclic AMP (cAMP), a signaling molecule that is important in the regulation of inflammation. Inhibition of PDE4 leads to an increase in cAMP levels, which may have anti-inflammatory effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-bromo-N-(2,6-dimethylphenyl)-8-methyl-2-(2-thienyl)quinoline-4-carboxamide are still being studied. However, it has been shown to have anti-inflammatory effects in animal models of asthma and COPD. It has also been studied for its potential to inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using 6-bromo-N-(2,6-dimethylphenyl)-8-methyl-2-(2-thienyl)quinoline-4-carboxamide in lab experiments include its specificity for PDE4, which may allow for more targeted inhibition of inflammation. However, the limitations include its synthetic nature, which may limit its availability and increase its cost.
Future Directions
There are several future directions for research involving 6-bromo-N-(2,6-dimethylphenyl)-8-methyl-2-(2-thienyl)quinoline-4-carboxamide. One direction is to study its potential in the treatment of other inflammatory diseases, such as rheumatoid arthritis. Another direction is to study its potential in combination with other anti-inflammatory agents. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of 6-bromo-N-(2,6-dimethylphenyl)-8-methyl-2-(2-thienyl)quinoline-4-carboxamide involves several steps. The starting material is 2-amino-8-methylquinoline-4-carboxylic acid, which is then reacted with 2-bromo-thiophene-3-carboxylic acid to form an intermediate. This intermediate is then reacted with 2,6-dimethylphenyl isocyanate to form the final product.
Scientific Research Applications
The potential applications of 6-bromo-N-(2,6-dimethylphenyl)-8-methyl-2-(2-thienyl)quinoline-4-carboxamide in scientific research are numerous. This compound has been studied for its ability to inhibit the enzyme PDE4, which is involved in the regulation of inflammation. Inhibition of PDE4 may have implications in the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
properties
IUPAC Name |
6-bromo-N-(2,6-dimethylphenyl)-8-methyl-2-thiophen-2-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN2OS/c1-13-6-4-7-14(2)21(13)26-23(27)18-12-19(20-8-5-9-28-20)25-22-15(3)10-16(24)11-17(18)22/h4-12H,1-3H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWCIAGDMDKWTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=NC3=C2C=C(C=C3C)Br)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-N-(2,6-dimethylphenyl)-8-methyl-2-(thiophen-2-yl)quinoline-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(methylthio)acetyl]-2-(1-naphthylmethyl)morpholine](/img/structure/B6046910.png)
![2-[4-cyclopentyl-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6046934.png)
![2-(1-{[1-(2-naphthoyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B6046937.png)
![1-{[1-(2-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-methylpiperazine](/img/structure/B6046950.png)
![N-(3,4-dimethoxyphenyl)-1-[(2E)-3-(2-pyridinyl)-2-propenoyl]-3-piperidinamine](/img/structure/B6046960.png)

![N-(2,4-dimethoxyphenyl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6046972.png)
![6-butyl-2-(3-{[methyl(pyrazin-2-ylmethyl)amino]methyl}phenyl)pyrimidin-4(3H)-one](/img/structure/B6046973.png)

![2-(1-cyclohexen-1-yl)-N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6046979.png)
![6-(2-pyrimidinylamino)-3,4,9,9a-tetrahydro-2H-pyrazino[1,2-c]pyrimidine-1,8-dione](/img/structure/B6046983.png)
![N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-[(4-bromo-1-naphthyl)oxy]acetohydrazide](/img/structure/B6046986.png)
![N-1,3-benzodioxol-5-yl-2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6046993.png)
![4-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]morpholine](/img/structure/B6047006.png)